molecular formula C₁₈H₃₂O₁₀ B1146699 3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol CAS No. 176798-27-9

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol

Cat. No.: B1146699
CAS No.: 176798-27-9
M. Wt: 408.44
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol is a complex organic compound characterized by its unique tricyclic structure and multiple methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol typically involves multiple steps, including the formation of the tricyclic core and the introduction of methoxy and methyl groups. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives and methoxy-substituted phenols. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of diols or other reduced products.

    Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents such as halogens or organometallic compounds. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

Scientific Research Applications

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with methoxy and methyl groups, such as:

  • 3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol analogs with different substituents.
  • Tricyclic compounds with similar core structures but varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,3R,8R,10S)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O10/c1-15(21-5)16(2,22-6)26-12-10(20)14-13(9(19)11(12)25-15)27-17(3,23-7)18(4,24-8)28-14/h9-14,19-20H,1-8H3/t9?,10?,11-,12-,13+,14+,15?,16?,17?,18?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLIBKBYQRHULW-MJICYONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(C3C(C(C2O1)O)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(O[C@@H]2[C@@H](O1)C([C@@H]3[C@@H](C2O)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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